Isoxanthopterin

Description

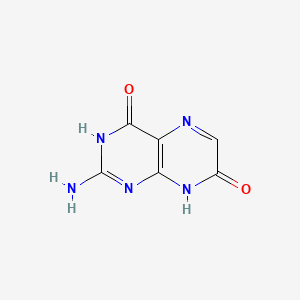

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,8-dihydropteridine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKCOBIIZKYKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC1=O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200949 | |

| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoxanthopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.005 mg/mL | |

| Record name | Isoxanthopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-69-1 | |

| Record name | Isoxanthopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxanthopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxanthopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxanthopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopteridine-4,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXANTHOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR11PF6TYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoxanthopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Isoxanthopterin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of isoxanthopterin, a key intermediate in the pteridine (B1203161) pathway. This document details its structural characteristics, summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and illustrates its biosynthetic pathway.

Chemical Identity and Structure

This compound is a heterocyclic compound belonging to the pteridine family, which is characterized by a fused pyrimidine (B1678525) and pyrazine (B50134) ring system.[1] Its formal chemical name is 2-amino-3,8-dihydropteridine-4,7-dione .[2] The core structure is fundamental to its biological role as a metabolic intermediate and its function as a guanine (B1146940) analog.[3][4]

The structure of this compound consists of a bicyclic pteridine core with an amino group at position 2 and keto (oxo) groups at positions 4 and 7. This substitution pattern is critical for its chemical properties, including its ability to form specific hydrogen bonding patterns, which leads to the formation of crystalline structures with high refractive indices.[5]

Molecular Structure:

-

2D Structure:

Image Source: PubChem CID 135398700[2]

-

3D Conformer:

Image Source: PubChem CID 135398700[2]

Physicochemical and Crystallographic Data

This compound's properties are summarized below. It is typically a crystalline solid and has been observed to exist in different polymorphic forms, with distinct crystal structures for biogenic and synthetically derived samples.[5][6]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅N₅O₂ | [1][2][7] |

| Molecular Weight | 179.14 g/mol | [1][2] |

| IUPAC Name | 2-amino-3,8-dihydropteridine-4,7-dione | [2] |

| CAS Number | 529-69-1 | [1][2][7] |

| Physical Appearance | Off-white to brown powder; Crystalline solid | [4][8] |

| Purity (Commercial) | ≥90% to ≥98.5% | [8][9] |

| Solubility | 0.005 mg/mL in water; Soluble in DMSO | [2][10] |

| SMILES | C1=NC2=C(NC1=O)N=C(NC2=O)N | [1][2] |

| InChI Key | GLKCOBIIZKYKFN-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed and reproducible experimental methods are critical for the study of this compound. The following sections provide protocols for its chemical synthesis and structural characterization.

Chemical Synthesis

The synthesis of the this compound core can be achieved through the condensation of a substituted pyrimidine with a suitable dicarbonyl compound. The following protocol is adapted from a method used for the synthesis of asperopterin-B, an this compound derivative.[9][10]

-

Condensation: 2,5-diamino-6-methylamino-3H-pyrimidin-4-one is condensed with ethyl glyoxalate. This reaction forms a Schiff base (imine) intermediate.

-

Cyclization: The resulting imine is cyclized under basic conditions to form the pteridine ring system. This step yields an 8-methyl-7-xanthopterin derivative.

-

Functionalization (If Required): For derivatives like asperopterin-B, a hydroxymethyl group is introduced at position 6 via a reaction with methanol (B129727) and ammonium (B1175870) peroxydisulfate (B1198043) in a phosphate (B84403) buffer.[9]

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound derivative.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the chemical structure of pteridine derivatives in solution.[11]

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for many pteridines.[11]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the hydrogen atoms, providing information on the substitution pattern.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the chemical shifts of all carbon atoms in the molecule, revealing the carbon backbone.[12]

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Perform a COSY experiment to establish ¹H-¹H spin-spin coupling correlations, which helps in assigning adjacent protons.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for definitively assigning quaternary carbons and confirming the overall connectivity of the fused ring system.[11][13]

-

-

Data Analysis: Process the acquired spectra using appropriate NMR software. Compare the observed chemical shifts and correlations with published data for this compound and related pteridine compounds to confirm the structure.[12]

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The following protocol is based on modern techniques used for the analysis of this compound polymorphs.[6][14]

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. Synthetic this compound crystals can be formed by slow evaporation from a polar solvent like dimethyl sulfoxide (B87167) (DMSO).[5]

-

Data Collection (PXRD): For powdered samples or when single crystals are difficult to obtain, collect high-resolution powder X-ray diffraction (PXRD) data.

-

Structure Solution:

-

Direct-Space Method: Employ a direct-space genetic algorithm to determine the crystal structure directly from the PXRD data. This computational method explores possible molecular packing arrangements to find the one that best fits the experimental diffraction pattern.[14]

-

First-Principles Calculation: Alternatively, generate and optimize a theoretical crystal structure using first-principles calculations (e.g., Density Functional Theory). Compare the simulated diffraction pattern from this theoretical structure with the experimental data.[6]

-

-

Rietveld Refinement: Perform a full-profile Rietveld refinement on the PXRD data to refine the determined crystal structure, including atomic positions, lattice parameters, and other structural details, to achieve the best possible fit to the experimental data.[14]

Biological Role and Metabolic Pathway

This compound is a naturally occurring intermediate in the pteridine metabolic pathway, which is essential for pigmentation in many organisms, particularly insects.[3][4] It is also involved in cellular division and can act as a guanine analog, allowing it to interfere with RNA and DNA synthesis.[3][4]

The primary biosynthetic route to this compound involves the enzymatic modification of pterin (B48896) precursors. The key steps are outlined below and illustrated in the following diagram.

-

Oxidation of 7,8-Dihydropterin (B103510): The pathway begins with the oxidation of 7,8-dihydropterin to pterin. This reaction is catalyzed by the enzyme dihydropterin oxidase .[2]

-

Hydroxylation of Pterin: Pterin is subsequently hydroxylated at the 7-position to yield this compound. This critical step is catalyzed by xanthine (B1682287) dehydrogenase (also known as xanthine oxidase).[2][7]

This pathway is particularly active in insects, where this compound and other pteridines contribute to eye and body coloration.[2] For instance, it is one of the key pigments found in the eyes of Drosophila melanogaster.[7]

Experimental and Analytical Workflow

The logical flow for producing and verifying the structure of this compound is crucial for research and development. It integrates chemical synthesis with advanced analytical techniques to ensure the identity and purity of the final compound.

Conclusion

This compound is a structurally significant pteridine derivative with important roles in metabolism and pigmentation. Its well-defined chemical structure, characterized by a 2-amino-4,7-dioxo-pteridine core, allows for detailed analysis through modern spectroscopic and crystallographic techniques. The protocols and data presented in this guide provide a robust framework for researchers engaged in the synthesis, characterization, and application of this compound in biochemistry, materials science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. archive.mcpherson.edu [archive.mcpherson.edu]

- 8. pnas.org [pnas.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. First synthesis of asperopterin A, an this compound gly... [degruyterbrill.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. Structure and morphology of light-reflecting synthetic and biogenic polymorphs of this compound: A comparison -ORCA [orca.cardiff.ac.uk]

The Discovery and Isolation of Isoxanthopterin: A Technical Chronicle

Abstract

This technical guide provides a comprehensive historical account of the discovery and isolation of isoxanthopterin, a key member of the pteridine (B1203161) family of pigments. Primarily intended for researchers, scientists, and professionals in drug development, this document details the seminal work of early twentieth-century chemists. It outlines the experimental protocols for its initial extraction from natural sources, such as butterfly wings and mammalian urine, and its first chemical synthesis. Quantitative data from these pioneering studies are systematically presented, and the logical progression of the discovery process is visually rendered through diagrams. This guide serves as a detailed resource on the foundational chemistry and historical context of this compound.

Introduction

Pteridines, a class of heterocyclic compounds composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system, first came to the attention of the scientific community in the late 19th century as the pigments responsible for the vibrant colors of butterfly wings. The name "pterin," derived from the Greek pteron (wing), was coined by Frederick Gowland Hopkins in 1889 following his initial investigations into the pigments of the English brimstone butterfly. Among the family of pterins, this compound (2-amino-4,7-dihydroxypteridine) holds a significant place. This document chronicles the key milestones in the journey of its discovery, from initial observations to its definitive isolation and structural elucidation.

The Dawn of Pterin (B48896) Chemistry: Early Discoveries

The story of this compound begins with the broader study of pterins. While Hopkins is credited with the initial discovery of this class of compounds, it was the meticulous work of German chemists in the following decades that laid the groundwork for understanding their chemical nature.

Key Researchers and Their Contributions:

-

Frederick Gowland Hopkins: In 1889, Hopkins isolated a yellow pigment from the wings of the brimstone butterfly (Gonepteryx rhamni), which he named "pterin." His early work recognized these pigments as nitrogenous compounds, distinguishing them from other known pigments.

-

Heinrich Wieland and Clemens Schöpf: This duo made significant contributions to the chemistry of natural products. In the 1920s, their research on the pigments of butterfly wings, particularly the white pigment leucopterin (B1674811) from cabbage white butterflies (Pieris brassicae), advanced the understanding of the fundamental pteridine structure.

-

Robert Purrman: In a landmark series of papers published in 1940 and 1941, Purrman definitively elucidated the structures of several key pterins, including xanthopterin, leucopterin, and, most importantly for this guide, this compound. He achieved this through a combination of degradation studies and, crucially, chemical synthesis.

Isolation from Natural Sources

The initial challenge in studying this compound was its isolation from complex biological materials. Early researchers developed innovative, albeit laborious, methods to extract and purify this compound.

Isolation from Butterfly Wings (ca. 1940s)

The wings of butterflies, particularly those of the family Pieridae (whites and sulphurs), were the primary source for early pterin research. The following is a generalized protocol based on the methods of the era.

Experimental Protocol: Isolation from Pieris brassicae (Cabbage White Butterfly)

-

Extraction:

-

The wings of a large number of butterflies were collected and detached.

-

The wings were then treated with a dilute alkali solution, typically 2% ammonia (B1221849) (NH₃), to dissolve the pterin pigments. This process was often carried out at room temperature with stirring for several hours.

-

-

Precipitation:

-

The alkaline extract was filtered to remove the wing membranes and other insoluble debris.

-

The filtrate was then acidified with an organic acid, such as acetic acid (CH₃COOH), to a pH of approximately 3-4. This caused the pterins, which are sparingly soluble in acidic solutions, to precipitate out.

-

-

Purification:

-

The crude pterin precipitate was collected by filtration or centrifugation.

-

Further purification was achieved by repeated dissolution in dilute alkali and reprecipitation with acid.

-

To separate the mixture of pterins, early forms of chromatography were employed. Paper chromatography, developed in the 1940s, became an invaluable tool.

-

Paper Chromatography for Pteridine Separation:

-

Stationary Phase: Whatman No. 1 filter paper.

-

Mobile Phase: A mixture of n-propanol and 1% ammonia (2:1 v/v) was a common solvent system.

-

Detection: The separated pterins were visualized by their characteristic fluorescence under ultraviolet (UV) light. This compound typically exhibits a violet-blue fluorescence.

The logical flow of this isolation process can be visualized as follows:

Isolation from Human Urine (1958)

In 1958, J.A. Blair reported the isolation of this compound from human urine, indicating its presence in mammalian metabolism. The protocol developed was sensitive for the small quantities present.

Experimental Protocol: Isolation from Human Urine (Blair, 1958)

-

Adsorption:

-

A large volume of freshly voided human urine (e.g., 24-hour collection) was passed through a column packed with activated charcoal to adsorb the pteridines and other organic molecules.

-

-

Elution:

-

The charcoal was washed with water to remove salts and other polar impurities.

-

The pteridines were then eluted from the charcoal using a mixture of ethanol (B145695) and concentrated ammonia solution (e.g., 95:5 v/v).

-

-

Concentration and Initial Chromatography:

-

The eluate was evaporated to dryness under reduced pressure.

-

The residue was redissolved in a small volume of dilute ammonia and applied as a streak to a sheet of Whatman No. 3MM paper.

-

The paper was developed using a solvent system of n-propanol and 1% ammonia (2:1 v/v).

-

-

Purification of this compound Fraction:

-

A purple-fluorescing band corresponding to this compound was identified under UV light.

-

This band was excised from the paper, and the this compound was eluted with dilute ammonia.

-

-

Final Purification and Identification:

-

The eluate was concentrated and re-chromatogrammed on Whatman No. 1 paper using several different solvent systems to confirm its identity by comparing its Rf value with that of an authentic sample of this compound.

-

The logical progression for isolating this compound from urine is depicted below:

An In-depth Technical Guide to the Isoxanthopterin Biosynthesis Pathway in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines are a class of heterocyclic compounds derived from a pterin (B48896) core that are widely distributed in the animal kingdom and play crucial roles in various biological processes. In insects, these compounds are not only responsible for the vibrant yellow, orange, and red pigmentation observed in their wings and eyes but also function as essential cofactors for numerous enzymes. The biosynthesis of these molecules, originating from guanosine (B1672433) triphosphate (GTP), is a complex and branched metabolic network. This technical guide provides a comprehensive overview of a specific branch of this network: the isoxanthopterin biosynthesis pathway.

This document will delve into the core enzymatic steps, present available quantitative data, and provide detailed experimental methodologies for the study of this pathway. A thorough understanding of the this compound pathway is valuable for researchers in fields ranging from insect physiology and genetics to those involved in the development of novel insecticides, as the enzymes in this pathway could represent potential therapeutic targets.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound in insects is a multi-step enzymatic process that branches off from the main pteridine (B1203161) synthesis pathway. The pathway begins with the conversion of GTP to 7,8-dihydropterin (B103510), a common precursor for various pteridines. The specific steps leading to this compound are as follows:

-

Oxidation of 7,8-dihydropterin to Pterin: The initial committed step in this branch is the oxidation of 7,8-dihydropterin to pterin. This reaction is catalyzed by the enzyme dihydropterin oxidase .[1]

-

Hydroxylation of Pterin to this compound: The subsequent step involves the hydroxylation of pterin at the C7 position to form this compound. This reaction is carried out by the enzyme xanthine (B1682287) dehydrogenase .[2]

-

Deamination of this compound to 7-Oxylumazine (Violapterin): In some insect orders, such as Lepidoptera and Hemiptera, this compound can be further metabolized. The enzyme This compound deaminase catalyzes the deamination of this compound to produce 7-oxylumazine, also known as violapterin. This compound is not typically found in Drosophila.[1]

It has been suggested that this compound may serve as a "storage-excretion" form of nitrogen in insects due to its widespread presence and accumulation in various body parts, not just the eyes.[1]

Pathway Diagram

Caption: The this compound biosynthesis pathway in insects.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway in insects. This data is crucial for understanding the efficiency and substrate specificity of these enzymes and can inform the design of inhibitors.

Table 1: Kinetic Parameters of Dihydropterin Oxidase from Drosophila melanogaster

| Substrate | Km (µM) |

| 7,8-Dihydropterin | 0.11[3] |

| 6-Lactoyl-7,8-dihydropterin | 1.80[3] |

| 7,8-Dihydrobiopterin | 1.25[3] |

Table 2: Properties of this compound Deaminase from Periplaneta americana

| Parameter | Value |

| Optimal pH | 6.6[4] |

| Optimal Temperature | 37°C[4] |

| Substrate Specificity | Specific for this compound. Xanthopterin acts as an inhibitor.[4] |

| Tissue Distribution | Most active in Malpighian tubules.[4] |

Note: Comprehensive kinetic data (kcat, Vmax) for insect this compound deaminase is currently limited in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway in insects.

Pteridine Extraction from Insect Tissues

This protocol is designed for the extraction of pteridines from insect tissues, such as heads or whole bodies, for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Insect tissue (e.g., heads, whole bodies)

-

Liquid nitrogen

-

Homogenization buffer (e.g., 0.1 M NaOH, 0.15 M glycine, pH 7.2)

-

Microcentrifuge tubes

-

Micro-pestle or tissue grinder

-

Centrifuge

-

Syringe filters (0.2 µm)

-

HPLC vials

Procedure:

-

Sample Collection and Storage: Collect insect tissues and immediately freeze them in liquid nitrogen to prevent degradation of pteridines. Store samples at -80°C for long-term storage.

-

Homogenization: Weigh the frozen tissue and place it in a pre-chilled microcentrifuge tube. Add an appropriate volume of homogenization buffer (e.g., 100 µL for 10 mosquito heads).[5]

-

Grinding: Homogenize the tissue thoroughly using a micro-pestle or a tissue grinder on ice until no visible tissue fragments remain.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into a clean HPLC vial.

-

Analysis: The extracted pteridines are now ready for quantification by HPLC.

Quantification of Pteridines by HPLC

This protocol outlines a general method for the separation and quantification of pteridines using reverse-phase HPLC with fluorescence and/or electrochemical detection.

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and fluorescence and/or electrochemical detector.

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

The mobile phase composition and gradient will vary depending on the specific pteridines being analyzed. A common approach is to use a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

It is crucial to optimize the mobile phase and gradient to achieve good separation of the pteridines of interest.

Detection:

-

Fluorescence Detection: Pteridines are naturally fluorescent. Set the excitation and emission wavelengths to the optimal values for the specific pteridines being measured (e.g., excitation ~350 nm, emission ~450 nm for this compound).

-

Electrochemical Detection: This method can be used for the detection of both reduced and oxidized pteridines.

Quantification:

-

Prepare standard curves for each pteridine of interest using known concentrations of pure compounds.

-

Inject the extracted samples and standards onto the HPLC system.

-

Identify and quantify the pteridines in the samples by comparing their retention times and peak areas to those of the standards.

Dihydropterin Oxidase Enzyme Assay

This spectrophotometric assay measures the activity of dihydropterin oxidase by monitoring the increase in absorbance resulting from the oxidation of a dihydropterin substrate.

Materials:

-

Enzyme preparation (purified or crude extract)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydropterin substrate (e.g., 7,8-dihydropterin)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the dihydropterin substrate at a known concentration.

-

Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme preparation to the reaction mixture.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at the wavelength corresponding to the oxidized pterin product (e.g., ~330 nm for pterin) over time.

-

Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Xanthine Dehydrogenase Enzyme Assay

This assay measures the activity of xanthine dehydrogenase by monitoring the reduction of NAD+ to NADH, which is coupled to the hydroxylation of a pterin substrate.

Materials:

-

Enzyme preparation

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.8)

-

Pterin substrate (e.g., pterin)

-

NAD+

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine the assay buffer, pterin substrate, and NAD+.

-

Enzyme Addition: Start the reaction by adding the enzyme preparation.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculation of Activity: Determine the initial reaction velocity from the linear phase of the reaction. Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the rate of NADH formation and, consequently, the enzyme activity.

Mandatory Visualizations

Experimental Workflow for Pteridine Analysis

Caption: Workflow for the extraction and quantification of pteridines from insect tissues.

Logical Relationship of Key Enzymes

Caption: Logical relationship of enzymes and substrates in the core this compound pathway.

References

- 1. Biosynthesis of Pteridines in Insects: A Review | MDPI [mdpi.com]

- 2. Some properties of the xanthine dehydrogenase of the silkworm, Bombyx mori L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and properties of dihydropterin oxidase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound deaminase isolated from the cockroach, Periplaneta americana | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

Technical Guide: Biological Functions of Isoxanthopterin in Drosophila melanogaster

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoxanthopterin is a colorless, violet-fluorescent pteridine (B1203161) compound found in Drosophila melanogaster. While not a direct component of the eye's screening pigments, it plays significant roles in nitrogen metabolism, and its synthesis is intricately linked with pathways producing eye pigments and essential cofactors. This document provides a comprehensive overview of this compound's biological functions, its biosynthetic pathway, quantitative data from various studies, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a technical resource for researchers investigating pteridine metabolism and its implications in insect physiology and potentially in drug development targeting related enzymatic pathways.

Biological Functions of this compound

This compound's roles in Drosophila are multifaceted, extending beyond simple pigmentation.

Nitrogen Storage and Excretion

A primary proposed function of this compound is as a "storage–excretion" form of nitrogen. This hypothesis is supported by its localization in various body parts, notably the testis sheath, rather than the heads, and the fact that its accumulation is not synchronized with the pteridines that act as eye screening pigments.[1] Its ubiquity across many insect species further suggests a conserved role in nitrogen metabolism.[1]

Indirect Role in Eye Pigmentation

While this compound itself is not a screening pigment in the eyes of Drosophila melanogaster, its biosynthetic pathway is closely intertwined with that of drosopterins, the red eye pigments.[1][2][3] The enzyme xanthine (B1682287) dehydrogenase (XDH), encoded by the rosy (ry) gene, is crucial for converting pterin (B48896) to this compound.[1][2] Mutations affecting XDH activity, such as in rosy and maroon-like mutants, not only impact this compound levels but also drosopterin (B13424490) concentrations, leading to a brownish eye color phenotype.[2][4] This indicates a regulatory or substrate-level relationship between the pathways.[2][3]

Potential Role in Vision

Some evidence suggests this compound may contribute to vision by absorbing light in the ultraviolet spectrum.[5] This could enable Drosophila to perceive fluorescing pigments in their environment, such as those in flowers, which are invisible to humans.[5] Flies lacking this compound may have a reduced ability to see in the blue-violet fluorescent spectrum.[5]

Involvement in Innate Immunity and Aging

The enzyme responsible for the final step in this compound synthesis, xanthine dehydrogenase (XDH), also plays a role in the innate immune response.[6] XDH is involved in managing reactive oxygen species (ROS), with one of its products, uric acid, acting as a ROS scavenger.[6][7] Studies on XDH mutants show that the loss of XDH activity can lead to an age-associated decline in the innate immune response, suggesting an indirect role for the pteridine pathway, including this compound synthesis, in immunity and aging.[6]

Biosynthesis of this compound

The synthesis of this compound is a branch of the broader pteridine metabolic pathway, which originates from guanosine (B1672433) triphosphate (GTP).[8][9]

The key steps in the this compound branch are:

-

7,8-Dihydropterin to Pterin: This oxidation is catalyzed by the enzyme dihydropterin oxidase.[1] The structural gene for this enzyme is located at the little this compound (lix) locus on the X chromosome.[1][10] Mutants with a defective lix gene show no detectable dihydropterin oxidase activity.[1][10]

-

Pterin to this compound: The conversion of pterin to this compound involves the hydroxylation at position 7 of the pteridine ring. This reaction is catalyzed by xanthine dehydrogenase (XDH).[1][2] The rosy (ry) gene on the third chromosome is the structural gene for XDH.[1]

Signaling Pathway Diagram

References

- 1. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Pigment patterns in mutants affecting the biosynthesis of pteridines and xanthommatin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthine Dehydrogenase Is Transported to the Drosophila Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archive.mcpherson.edu [archive.mcpherson.edu]

- 6. Role of xanthine dehydrogenase and aging on the innate immune response of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of xanthine dehydrogenase and aging on the innate immune response of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Genetic Analysis of the Pteridine Biosynthetic Enzyme, Guanosine Triphosphate Cyclohydrolase, in DROSOPHILA MELANOGASTER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genetic and biochemical characterization of little this compound (lix), a gene controlling dihydropterin oxidase activity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isoxanthopterin in Nitrogen Metabolism: A Technical Guide

Executive Summary

Isoxanthopterin, a pteridine (B1203161) compound, is increasingly recognized for its nuanced role within the broader landscape of nitrogen metabolism. While not a direct participant in primary nitrogen assimilation pathways, its metabolic connections, particularly through the enzyme xanthine (B1682287) oxidase/dehydrogenase, place it at a critical intersection with purine (B94841) catabolism—a key process for managing nitrogenous waste. In certain biological contexts, such as in insects, this compound is proposed to function as a nitrogen storage and excretion molecule.[1] This guide provides an in-depth examination of the biosynthesis of this compound, its enzymatic regulation, and its integral relationship with the metabolic pathways governing nitrogen-containing compounds. We present quantitative data, detailed experimental protocols for its analysis, and pathway diagrams to elucidate its function for researchers in biochemistry and drug development.

The Metabolic Context of this compound

Pteridines are a class of heterocyclic compounds derived from guanosine (B1672433) triphosphate (GTP).[2] While some pteridines, like tetrahydrobiopterin (B1682763) (BH4), act as essential enzyme cofactors, others are involved in pigmentation or, as in the case of this compound, are linked to metabolic waste processing.[1][3]

The primary connection of this compound to nitrogen metabolism is through its synthesis and degradation, which are catalyzed by enzymes central to the processing of other nitrogenous molecules. The enzyme xanthine oxidase (XO), also known as xanthine dehydrogenase (XDH), is a pivotal player in this context.[1][3] XO is the rate-limiting enzyme in purine catabolism that converts hypoxanthine (B114508) to xanthine and then to uric acid, the primary nitrogenous waste product in humans and other primates.[4][5][6] The same enzyme catalyzes the hydroxylation of pterin (B48896) at the 7-position to form this compound, directly linking the pteridine pathway to the purine breakdown and nitrogen excretion pathway.[1][7][8]

In insects, the ubiquity and bodily accumulation of this compound have led to the proposal that it serves as a "storage-excretion" form of nitrogen, representing a significant aspect of their nitrogen economy.[1]

Biosynthesis and Metabolic Pathways

The synthesis of this compound is embedded within the broader pteridine biosynthetic pathway. Its immediate formation involves key enzymatic steps that intersect with other metabolic functions.

Key Enzymes in this compound Metabolism

-

Xanthine Oxidase/Dehydrogenase (XO/XDH): This molybdenum-containing enzyme is the primary catalyst for converting pterin into this compound.[1][7][8] Its dual role in both purine catabolism and this compound synthesis makes it a critical node connecting these two pathways. The gene rosy in Drosophila melanogaster is the structural gene for this enzyme.[1]

-

Dihydropterin Oxidase: This enzyme is also involved in this compound biosynthesis, where it catalyzes the oxidation of 7,8-dihydropteridines into their fully oxidized forms, including the precursors to this compound.[1][9] In Drosophila, the little this compound (lix) gene is responsible for this enzyme's activity.[9]

-

This compound Deaminase: This enzyme acts on this compound to convert it into isoxantholumazine, indicating a subsequent metabolic fate for this compound beyond simple excretion in some species.[1]

Pathway Visualizations

The following diagrams illustrate the key metabolic relationships.

Caption: Biosynthesis pathway of this compound from GTP.

Caption: Intersection of purine catabolism and this compound synthesis.

Quantitative Data Summary

Quantitative analysis of this compound is essential for understanding its physiological concentrations and the dynamics of related metabolic pathways.

| Parameter | Value | Organism/Matrix | Significance | Reference |

| Normal Excretion Level | 636 picomoles / mg creatinine | Human / Urine | Establishes a baseline for urinary excretion, which can be used as a non-invasive biomarker for metabolic studies. | [10] |

| Xanthine Oxidase Assay Substrate | Pterin (113 µM) | Human / Plasma | Pterin is a viable substrate for assaying XO activity by measuring the fluorescent product, this compound. | [11] |

| Inhibition of Xanthine Oxidase | Strong inhibition of urate formation (80%) | In vitro | Xanthopterin, a related pterin, strongly inhibits XO, suggesting pteridines can modulate purine breakdown. | [12] |

Experimental Protocols

The accurate quantification of this compound in biological samples is predominantly achieved through High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection due to the native fluorescence of pteridine compounds.

Protocol: Quantification of this compound in Biological Fluids via HPLC

This protocol provides a generalized framework for the analysis of this compound. Specific parameters may require optimization based on the sample matrix and instrumentation.

1. Principle: Pteridines are separated using reversed-phase HPLC and detected by their native fluorescence. This method allows for sensitive and specific quantification of this compound in complex biological samples like plasma, urine, or tissue homogenates.[11][13]

2. Materials:

-

Biological Sample (e.g., 1 mL urine, 200 µL plasma)

-

Protein Precipitation Agent: Cold Acetonitrile (B52724) (MeCN) or Trichloroacetic Acid (TCA)

-

Mobile Phase: An aqueous buffer with an organic modifier. Example: 20 mM Ammonium Dihydrogen Phosphate buffer (pH 7.5) or a water/acetonitrile gradient with formic acid for MS-compatibility.[14][15]

-

HPLC System with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16]

-

Fluorescence Detector (Excitation: ~340-350 nm, Emission: ~410-440 nm).

-

This compound standard for calibration curve.

3. Sample Preparation:

-

Collection: Collect biological fluid (e.g., urine) into a microcentrifuge tube.[2]

-

Deproteinization: For plasma or tissue homogenates, add 2 volumes of cold acetonitrile to precipitate proteins.[2] For urine, this step may be optional but is recommended for cleaner chromatograms.

-

Centrifugation: Vortex the sample vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

4. Chromatographic Analysis:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject 10-20 µL of the prepared sample or standard.

-

Separation: Run the analysis using an isocratic or gradient elution profile as optimized for the specific column and sample type.

-

Detection: Monitor the column effluent with the fluorescence detector set to the appropriate excitation and emission wavelengths for this compound.

-

Quantification: Identify the this compound peak by comparing its retention time to that of a pure standard. Quantify the concentration by integrating the peak area and comparing it against a standard calibration curve.

Caption: General experimental workflow for this compound quantification.

Implications for Research and Drug Development

Understanding the role of this compound in nitrogen metabolism has several implications:

-

Biomarker Discovery: As a metabolic product linked to purine breakdown, urinary or plasma levels of this compound could serve as a potential biomarker for disorders involving altered xanthine oxidase activity, such as gout, liver damage, or certain metabolic syndromes.[4]

-

Therapeutic Targeting: Xanthine oxidase is a well-established drug target (e.g., allopurinol (B61711) for gout).[4] Research into how pteridines like this compound and its precursors interact with or modulate XO activity could uncover new therapeutic avenues for managing hyperuricemia and related conditions.[12]

-

Insect Physiology: For entomologists and researchers developing insecticides, the role of this compound in nitrogen storage and excretion in insects presents a unique metabolic pathway that could potentially be targeted.[1]

Conclusion

This compound occupies a unique and significant niche in nitrogen metabolism. Its synthesis by xanthine oxidase places it at the crossroads of pteridine metabolism and purine catabolism, a fundamental pathway for the management of nitrogenous waste. While its proposed role as a nitrogen storage-excretion molecule is most clearly defined in insects, its presence and metabolic linkage in other organisms suggest a conserved relationship worthy of further investigation. The analytical methods outlined in this guide provide a robust framework for researchers to quantify this compound and explore its utility as a biomarker and its potential as a modulator of a key drug target in human metabolic disease.

References

- 1. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Purine catabolism [reactome.org]

- 7. caymanchem.com [caymanchem.com]

- 8. scbt.com [scbt.com]

- 9. Genetic and biochemical characterization of little this compound (lix), a gene controlling dihydropterin oxidase activity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.azregents.edu [experts.azregents.edu]

- 11. Determination of human plasma xanthine oxidase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of xanthine oxidase by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Separation of Xanthopterin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. A Sensitive Reversed-Phase High-Performance Liquid Chromatography Method for the Quantitative Determination of Milk Xanthine Oxidase Activity [scirp.org]

- 16. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

Isoxanthopterin: A Natural Intermediate in the Pteridine Pathway - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridines are a class of heterocyclic compounds fundamental to a multitude of biological processes, acting as pigments, enzyme cofactors, and signaling molecules. Isoxanthopterin, a colorless, violet-fluorescing pteridine (B1203161), serves as a key natural intermediate in the pteridine metabolic pathway. This technical guide provides an in-depth exploration of this compound, focusing on its biosynthesis, the enzymes governing its formation, and its established biological roles. This document summarizes quantitative metabolic data, details relevant experimental protocols for its analysis, and provides visual representations of the associated biochemical pathways and workflows to support advanced research and drug development endeavors.

Introduction to Pteridines and this compound

Pteridines are heterocyclic compounds composed of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. They are synthesized de novo from guanosine (B1672433) triphosphate (GTP) and are precursors to essential enzyme cofactors.[1][2] The pteridine pathway branches into several arms, leading to the synthesis of a diverse array of molecules, including the red drosopterins, yellow sepiapterin, and the colorless this compound.[3][4][5] this compound, while not a pigment itself, is a crucial intermediate and its levels can be indicative of metabolic activity and have been investigated as a potential biomarker in various pathological conditions.[6][7][8] It is also utilized in nature for its physical properties, forming crystalline reflective structures in the eyes of some crustaceans.[9][10]

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process originating from the central pteridine pathway. The immediate precursors and key enzymes have been identified primarily through studies in insects like Drosophila melanogaster and in various mammalian cell lines.[3][5][6]

The core of the pathway involves the conversion of 7,8-dihydropterin. This molecule can be oxidized to pterin (B48896) by the enzyme dihydropterin oxidase.[5] Subsequently, pterin is hydroxylated at the 7-position to form this compound. This critical hydroxylation step is catalyzed by xanthine (B1682287) dehydrogenase (XDH), also known as xanthine oxidoreductase (XOR).[3][6][7] In Drosophila melanogaster, the gene responsible for XDH is rosy (ry), while the little this compound (lix) gene codes for dihydropterin oxidase.[3][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of this compound as a new pterin marker in the differential diagnosis of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Genetic and biochemical characterization of little this compound (lix), a gene controlling dihydropterin oxidase activity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of isoxanthopterin.

An In-depth Technical Guide to the Physical and Chemical Properties of Isoxanthopterin

Abstract

This compound is a naturally occurring pteridine (B1203161) derivative that plays a significant role in various biological systems. As a heterocyclic compound, it is involved in pigmentation, cell division, and is an intermediate in the pteridine metabolic pathway.[1][2] Its unique optical properties have led to its identification as a key component in biological reflective systems, and its altered levels in bodily fluids are increasingly recognized as a potential biomarker for various pathological conditions, including cancer and metabolic disorders.[3][4] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, details key experimental protocols for its analysis, and illustrates its core biological pathway, serving as a technical resource for researchers, scientists, and drug development professionals.

General and Physicochemical Properties

This compound, with the CAS number 529-69-1, is a pteridine derivative characterized by a bicyclic structure composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings.[2][5] It is a guanine (B1146940) analog that can interfere with the synthesis of RNA and DNA.[1][6] It appears as a yellow crystalline compound or an off-white powder.[5][7]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-amino-3,8-dihydropteridine-4,7-dione | [8] |

| Synonyms | 2-Amino-4,7-dihydroxypteridine, Ranachrome 4, NSC 118090 | [5][7][8] |

| CAS Number | 529-69-1 | [5][7][9] |

| Molecular Formula | C₆H₅N₅O₂ | [5][7][8][9] |

| Molecular Weight | 179.14 g/mol | [2][7][8][9] |

| Appearance | Solid, off-white powder, yellow crystalline compound | [5][7][8] |

| Melting Point | >300 °C | [7] |

| Water Solubility | 0.005 mg/mL | [8] |

| Other Solubilities | Very slightly soluble in DMSO | [7][9] |

| pKa (Strongest Acidic) | 8.37 | |

| pKa (Strongest Basic) | -2.0 |

| LogP (estimated) | -3.760 |[7] |

Crystallographic Properties

The crystal structure of this compound is characterized by planar arrays of molecules connected by hydrogen bonds. This specific arrangement results in an exceptionally high refractive index, making it an ideal biological material for light reflection, as observed in the eyes of some decapod crustaceans.[3]

Table 2: Crystallographic Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Hermann-Mauguin space group | P 1 21/c 1 | [8] |

| Cell Dimensions (a, b, c) | a = 4.4848 Å, b = 9.8986 Å, c = 20.4187 Å | [8] |

| Cell Angles (α, β, γ) | α = 90.0°, β = 131.157°, γ = 90.0° | [8] |

| Calculated Refractive Index | n = 1.96 (in the H-bonded plane) |[3] |

Spectroscopic Profile

The spectroscopic characteristics of this compound are fundamental to its detection and quantification in biological and chemical assays.

Table 3: Spectroscopic Properties of this compound

| Spectroscopic Technique | Key Characteristics | Source(s) |

|---|---|---|

| UV-Visible Spectroscopy | Exhibits strong UV absorbance, a property utilized in various biochemical assays. The specific absorption maxima are dependent on the solvent. | [3][5][10] |

| Fluorescence Spectroscopy | Exhibits intrinsic fluorescence, typically appearing as a violet color under UV light.[11][12] A detection wavelength of 325 nm (with Δλ = 65 nm) is used for its determination in urine via synchronous fluorescence spectroscopy. | [3][13] |

| NMR Spectroscopy | ¹³C-NMR spectra have been successfully measured in various acidic and basic solutions to characterize its anionic and cationic forms. | [14] |

| Mass Spectrometry | Amenable to analysis by GC-MS, LC-MS, and MS-MS, with fragmentation data available in public databases. |[8] |

Biological Role and Biosynthesis

This compound is a key intermediate in pteridine metabolism.[1][2] A critical step in its formation is the conversion of pterin (B48896), a reaction catalyzed by the enzyme xanthine (B1682287) dehydrogenase (XDH).[11][12][15] This pathway is significant in various organisms, from insects to humans, and its disruption is linked to several disease states.[4][11][15]

Experimental Methodologies

The following sections detail established protocols for the analysis and isolation of this compound.

Quantification in Urine by Synchronous Fluorescence Spectroscopy

This method provides a rapid, sensitive, and selective means for quantifying this compound in human urine without extensive sample preparation.[13]

-

Objective: To measure the concentration of this compound in human urine.

-

Sample Preparation:

-

Collect a human urine sample.

-

Filter the sample through a 0.45 μm membrane filter to remove particulate matter.[13]

-

-

Instrumentation:

-

Use a synchronous fluorescence spectrometer.

-

Prepare a pH 8.5 KH₂PO₄-NaOH buffer solution.[13]

-

-

Measurement:

-

Quantification:

-

Create a standard curve using known concentrations of this compound.

-

Calculate the concentration in the urine sample based on the standard curve. The limit of detection (LOD) for this method is reported to be 0.48 ng/mL.[13]

-

Isolation from Drosophila melanogaster using Paper Chromatography

This protocol outlines the classic method for separating pteridine pigments, including this compound, from the eyes of fruit flies for subsequent analysis.[10]

-

Objective: To isolate this compound from Drosophila melanogaster heads.

-

Sample Preparation:

-

Decapitate wild-type or mutant Drosophila melanogaster.

-

Crush the heads directly onto a piece of chromatography paper.[10]

-

-

Chromatography:

-

Place the chromatography paper in a developing chamber.

-

Use a 1:1 (v/v) mixture of ammonium (B1175870) hydroxide (B78521) and 2-propanol as the developing solvent.[10]

-

Allow the solvent to ascend the paper, separating the different pteridine pigments based on their polarity and solubility.

-

-

Extraction and Analysis:

-

Identify the this compound band (it will fluoresce violet under UV light).

-

Excise the identified band from the chromatogram.

-

Extract the pigment from the paper using an appropriate solvent.

-

Analyze the extracted pigment using a UV-visible spectrophotometer to confirm its identity and quantify the amount.[10]

-

Analysis in Urine by LC-QTOF-MS

For high-sensitivity and high-selectivity profiling of pteridines, High-Performance Liquid Chromatography (HPLC) coupled to Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is employed.[16]

-

Objective: To analyze the pteridine profile, including this compound, in human urine.

-

Sample Preparation ("Dilute-and-Shoot"):

-

Collect a urine sample. To prevent degradation of reduced pteridines, stabilizers such as dithiothreitol (B142953) (DTT) and ascorbic acid (AA) can be added.[16]

-

Perform a simple filtration of the urine sample.[16]

-

The sample is then ready for direct injection into the LC-MS system.

-

-

Instrumentation:

-

Use an HPLC system for chromatographic separation.

-

Couple the HPLC to a QTOF mass spectrometer for detection.

-

-

Analysis:

-

Inject the prepared sample.

-

Separate the pteridines on an appropriate HPLC column.

-

Detect and identify this compound and other pteridines based on their accurate mass and fragmentation patterns provided by the QTOF-MS.

-

Applications and Research Interest

The unique properties of this compound make it a molecule of interest across several scientific disciplines:

-

Clinical Diagnostics: Altered urinary concentrations of this compound serve as a diagnostic marker for certain cancers and for the differential diagnosis of hyperphenylalaninemia.[15][17]

-

Cancer Research: Intravenous or intramuscular administration of this compound has been shown to inhibit the growth rates of animal tumor models.[15] Its role as a guanine analog that interferes with DNA and RNA synthesis is a key area of investigation.[1][6]

-

Materials Science and Optics: Its ability to form crystalline structures with an extremely high refractive index makes it a model for the development of novel bio-inspired optical materials.[3][18]

-

Molecular Biology: Methylated derivatives of this compound are used as fluorescent guanine analogs to study DNA structure and interactions.[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 529-69-1 | FI08026 | Biosynth [biosynth.com]

- 3. pnas.org [pnas.org]

- 4. "Establishing Pteridine Metabolism in a Progressive Isogenic Breast Can" by Lindsey Rasmussen, Zachary Foulks et al. [scholarsmine.mst.edu]

- 5. CAS 529-69-1: this compound | CymitQuimica [cymitquimica.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound | 529-69-1 [chemicalbook.com]

- 8. This compound | C6H5N5O2 | CID 135398700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. abmole.com [abmole.com]

- 10. archive.mcpherson.edu [archive.mcpherson.edu]

- 11. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Showing Compound this compound (FDB005583) - FooDB [foodb.ca]

- 16. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies | MDPI [mdpi.com]

- 17. Application of this compound as a new pterin marker in the differential diagnosis of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Fluorescence of Isoxanthopterin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence properties of isoxanthopterin, a pteridine (B1203161) derivative found in various biological systems. It serves as a critical intermediate in pteridine metabolism and is recognized for its role in pigmentation and as a potential biomarker.[1] Its intrinsic fluorescence makes it a subject of interest for various analytical and diagnostic applications. This document details its spectral characteristics, factors influencing its fluorescence, standardized experimental protocols, and its biochemical context.

Core Photophysical Properties

This compound exhibits characteristic violet-blue fluorescence under UV irradiation. Its excitation and emission spectra are influenced by environmental factors such as solvent and pH.

The quantitative spectral properties of this compound are summarized below. These values represent the wavelengths of maximum excitation and emission under specified conditions.

| Parameter | Wavelength (nm) | Conditions | Source |

| Excitation Maximum | ~345 | Extracted from crustacean eye reflectors | [2] |

| Emission Maximum | ~425 | Extracted from crustacean eye reflectors | [2] |

| Detection Wavelength | 325 | For quantitative analysis (synchronous fluorescence, Δλ = 65 nm) in pH 8.5 buffer | [3] |

Note: The fluorescence of this compound is described as violet. The exact peak maxima can shift based on solvent polarity, pH, and molecular aggregation state.

Quantitative data on the fluorescence quantum yield and lifetime of this compound are not extensively documented in the surveyed literature. These parameters are crucial for advanced applications and represent an area requiring further investigation.

-

Fluorescence Quantum Yield (ΦF): This value, representing the efficiency of the fluorescence process, has not been explicitly reported. Its determination requires comparison against a known standard as detailed in the protocols below.[4]

Experimental Protocols

The following sections provide detailed methodologies for the accurate measurement of this compound's fluorescence properties.

This protocol outlines the standardized procedure for determining the fluorescence spectra of an this compound solution using a spectrofluorometer.

-

Instrument & Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and dilute to the desired final concentration (typically in the micromolar range) in the experimental buffer (e.g., 0.1 M Tris-HCl, pH 8.5).[7]

-

Ensure the final absorbance of the sample in a 1 cm path-length cuvette is below 0.1 at the excitation wavelength to avoid inner filter effects.[4]

-

Prepare a blank sample containing only the solvent/buffer.

-

Use quartz cuvettes for all measurements.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).

-

Set the excitation and emission slit widths (e.g., 3-5 nm) to balance signal intensity and spectral resolution.[8]

-

Calibrate the instrument if necessary, using standard reference materials.

-

-

Measurement Procedure:

-

Emission Spectrum:

-

Place the blank sample in the spectrofluorometer and record a scan across the expected emission range to measure the background signal.

-

Replace with the this compound sample.

-

Set the excitation wavelength to a known or estimated absorption maximum (e.g., 345 nm).

-

Scan the emission monochromator across a wavelength range that covers the expected fluorescence (e.g., 370 nm to 600 nm).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator across a wavelength range covering the expected absorption (e.g., 280 nm to 400 nm).

-

The resulting spectrum, after instrument correction for lamp intensity, is the excitation spectrum. Its peak corresponds to the excitation maximum (λex).

-

-

The fluorescence quantum yield (ΦF) can be determined by comparing the fluorescence of the this compound sample to a well-characterized fluorescence standard.[4]

-

Selection of a Standard:

-

Choose a fluorescence standard with a known quantum yield and whose absorption and emission spectra overlap with this compound. Quinine sulfate (B86663) in 0.1 M perchloric acid (ΦF = 0.60) is a reliable standard for the UV/blue region.[9]

-

-

Preparation of Solutions:

-

Prepare a series of five dilutions for both the this compound sample and the standard in the same solvent/buffer if possible.

-

The concentrations should be chosen to yield absorbances between 0.01 and 0.1 at the chosen excitation wavelength.

-

-

Absorbance and Fluorescence Measurement:

-

Measure the UV-Vis absorbance spectrum for each of the ten prepared solutions.

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same excitation wavelength, slit widths, and instrument settings for both the sample and standard solutions.

-

-

Data Analysis and Calculation:

-

For each spectrum, integrate the area under the emission curve.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound series and the standard series.

-

Determine the gradient (slope) of the straight line for each plot.

-

Calculate the quantum yield of the this compound sample (ΦX) using the following equation:[4]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solvents, respectively (this term is 1 if the same solvent is used for both).

-

-

Biochemical Context and Visualization

This compound is a key node in the metabolic pathway of pteridines in many organisms, including insects. Its formation is part of a metabolic branch originating from 7,8-dihydropterin.

The following diagram illustrates the enzymatic steps leading to the synthesis of this compound and its subsequent conversion. The pathway highlights the enzymes responsible for key transformations.

Caption: Biosynthesis pathway of this compound from 7,8-dihydropterin.

This diagram outlines the logical flow for the quantitative analysis of this compound fluorescence, from sample preparation to data interpretation.

Caption: Workflow for quantum yield determination via the comparative method.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. static.horiba.com [static.horiba.com]

- 5. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence lifetime predicts performance of voltage sensitive fluorophores in cardiomyocytes and neurons - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Quantum yield - Wikipedia [en.wikipedia.org]

Understanding the optical properties of isoxanthopterin crystals.

An In-depth Technical Guide to the Optical Properties of Isoxanthopterin Crystals

Executive Summary

Historically known as pigments, pteridines are a class of heterocyclic compounds with diverse biological functions. Recent discoveries have revealed that this compound, a pteridine (B1203161) analog of guanine, serves a critical role not as a pigment but as a highly efficient reflective material in the sophisticated optical systems of decapod crustaceans.[1][2][3] Crystals of this compound form the image-forming distal mirror and the light-intensifying tapetum in the compound eyes of animals like shrimp and crayfish.[1][2][4] This guide provides a comprehensive technical overview of the optical properties of this compound crystals, detailing their structural characteristics, key optical parameters, and the experimental methodologies used for their characterization. It is intended for researchers, materials scientists, and professionals in drug development who are interested in biogenic photonic materials and their potential applications.

Crystal Structure and Polymorphism

This compound's remarkable optical properties are intrinsically linked to its crystalline structure. Research has identified at least two distinct polymorphs: a biogenic form found in nature and a synthetic form produced in the laboratory.

-

Biogenic (β-) this compound: This polymorph is found in the eyes of decapod crustaceans.[1] Its crystal structure is characterized by planar layers of this compound molecules linked by extensive hydrogen bonds.[1][2] This layered arrangement is crucial for its optical performance. The determined crystal structure is orthorhombic with a Cmce space group.[5]

-

Synthetic (α-) this compound: A different polymorph can be synthesized by crystallizing this compound from a dimethyl sulfoxide (B87167) (DMSO) solvent.[3][6][7] This synthetic form features a distinct non-planar, criss-cross hydrogen-bonded arrangement, contrasting with the layered structure of its biogenic counterpart.[6][7]

The existence of these polymorphs highlights how different crystallization conditions can lead to varied molecular packing, which in turn influences the material's physical and optical properties.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Optically functional this compound crystals in the mirrored eyes of decapod crustaceans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Isoxanthopterin as a Guanine Analog in Nucleic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of isoxanthopterin and its derivatives, particularly 6-methylthis compound (6-MI) and 3-methylthis compound (3-MI), as fluorescent analogs of guanine (B1146940) in the synthesis and analysis of nucleic acids. These analogs serve as powerful tools for investigating the structure, dynamics, and interactions of DNA and RNA.

Introduction to this compound Analogs

This compound and its methylated derivatives are pteridine (B1203161) compounds that are structurally analogous to the purine (B94841) base guanine. Their intrinsic fluorescence and ability to be incorporated into nucleic acids make them valuable probes for a wide range of biological research, from fundamental studies of DNA and RNA conformation to high-throughput screening in drug discovery. The most commonly used analog, 6-methylthis compound (6-MI), can form a Watson-Crick base pair with cytosine, closely mimicking the natural G:C pair.[1] This property, combined with its sensitivity to the local environment, allows for the site-specific investigation of nucleic acid structure and function.[1][2][3][4]

Properties of this compound Analogs

The utility of this compound analogs stems from their unique spectroscopic properties and their ability to be incorporated into nucleic acids with minimal structural perturbation.

Spectroscopic Properties

6-MI and 3-MI exhibit distinct absorption and fluorescence characteristics that differ significantly from those of natural bases, allowing for their selective excitation and detection.[1][4]

| Analog | Absorption Max (λmax) | Emission Max (λem) | Quantum Yield (Φ) | Reference |

| 6-Methylthis compound (6-MI) | ~350 nm | ~450 nm | - | [2][3] |

| 3-Methylthis compound (3-MI) | - | - | 0.88 | [5] |

Note: Specific spectroscopic properties can be influenced by the local environment, such as solvent and base stacking.

Structural Impact on Nucleic Acids

The incorporation of 6-MI in place of guanine generally has a minimal effect on the overall stability of a DNA duplex, indicating that it is a good structural mimic of the natural base.[2][3]